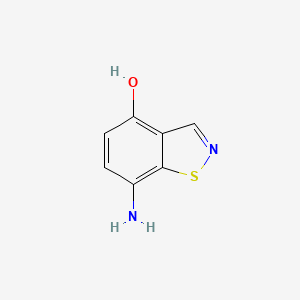![molecular formula C17H15BrClNO3 B8574708 methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate](/img/structure/B8574708.png)
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a phenylacetamido group, and a chlorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:
Acylation: The initial step involves the acylation of 4-chlorobenzoic acid with 3-bromomethylphenylacetic acid in the presence of a suitable acylating agent.
Amidation: The resulting intermediate undergoes amidation with methylamine to form the desired amide.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl and chlorobenzoate groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.
科学的研究の応用
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorobenzoate moiety may also interact with cellular receptors or enzymes, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(3-chloromethylphenylacetamido)-4-chlorobenzoate
- Methyl 2-(3-bromomethylphenylacetamido)-4-fluorobenzoate
- Methyl 2-(3-bromomethylphenylacetamido)-4-methylbenzoate
Uniqueness
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate is unique due to the specific combination of functional groups it possesses. The presence of both bromomethyl and chlorobenzoate groups provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C17H15BrClNO3 |
|---|---|
分子量 |
396.7 g/mol |
IUPAC名 |
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C17H15BrClNO3/c1-23-17(22)14-6-5-13(19)9-15(14)20-16(21)8-11-3-2-4-12(7-11)10-18/h2-7,9H,8,10H2,1H3,(H,20,21) |
InChIキー |
VIURPKFNETYEIF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC2=CC(=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[tert-Butyl(dimethyl)silyl]piperazine](/img/structure/B8574726.png)



